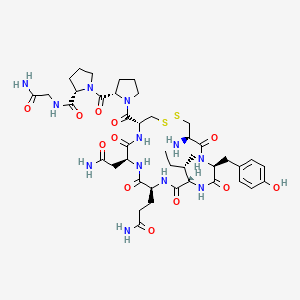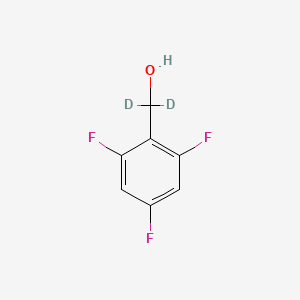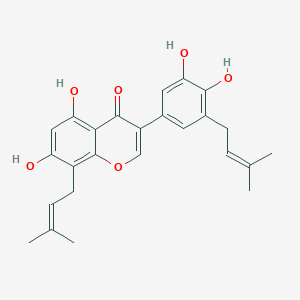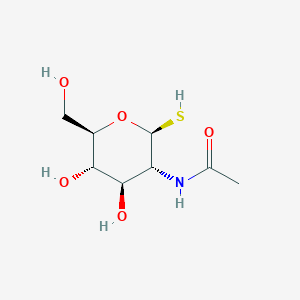
GlcNAc-SH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylglucosamine-SH (GlcNAc-SH) is a derivative of N-acetylglucosamine, a monosaccharide that is a fundamental building block of various biological molecules. N-acetylglucosamine is a component of chitin, the second most abundant carbohydrate after cellulose, and is also found in hyaluronic acid and keratin sulfate on cell surfaces
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylglucosamine-SH typically involves the modification of N-acetylglucosamine through the introduction of a thiol group. One common method is the reaction of N-acetylglucosamine with a thiolating agent such as thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is then hydrolyzed to yield N-acetylglucosamine-SH.
Industrial Production Methods
Industrial production of N-acetylglucosamine-SH can be achieved through enzymatic or chemical methods. Enzymatic methods involve the use of specific enzymes that catalyze the thiolation of N-acetylglucosamine. Chemical methods, on the other hand, utilize thiolating agents and controlled reaction conditions to achieve high yields and purity. The choice of method depends on factors such as cost, scalability, and desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-acetylglucosamine-SH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiol group can be reduced to form thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-acetylglucosamine-SH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cellular processes such as signal transduction and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the treatment of inflammatory diseases.
Industry: Utilized in the production of biocompatible materials and as a precursor for the synthesis of other bioactive compounds .
Mécanisme D'action
N-acetylglucosamine-SH exerts its effects through various molecular mechanisms:
Comparaison Avec Des Composés Similaires
N-acetylglucosamine-SH can be compared with other similar compounds such as:
N-acetylglucosamine: The parent compound without the thiol group, primarily involved in structural and signaling roles.
N-acetylgalactosamine: A similar monosaccharide with different biological functions and applications.
Glucosamine: A related compound lacking the acetyl group, commonly used in dietary supplements for joint health.
Uniqueness
The presence of the thiol group in N-acetylglucosamine-SH imparts unique reactivity, allowing it to participate in specific chemical reactions and interactions that are not possible with its analogs. This makes it a valuable tool in chemical synthesis and biological research .
Propriétés
Formule moléculaire |
C8H15NO5S |
|---|---|
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5S/c1-3(11)9-5-7(13)6(12)4(2-10)14-8(5)15/h4-8,10,12-13,15H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1 |
Clé InChI |
VCMPRRSCFNIDNS-PVFLNQBWSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1S)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1S)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




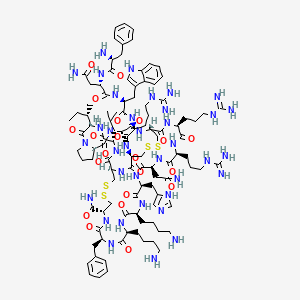
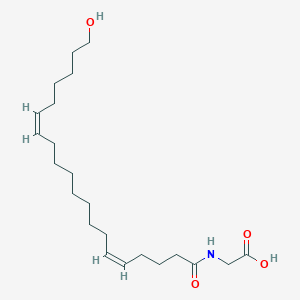
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)

